molecular formula C45H51N3NaO6S4+ B13139666 sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

Cat. No.: B13139666
M. Wt: 881.2 g/mol
InChI Key: URQBXUCJHTXMKS-UHFFFAOYSA-N
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Description

“Sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate” is a complex organic compound that features a variety of functional groups, including indolium, sulfonate, and isothiocyanate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indolium core, the introduction of the sulfonate group, and the attachment of the isothiocyanate moiety. Typical reaction conditions may include:

    Formation of Indolium Core: This step might involve the cyclization of a suitable precursor under acidic conditions.

    Introduction of Sulfonate Group: Sulfonation reactions typically involve the use of sulfur trioxide or chlorosulfonic acid.

    Attachment of Isothiocyanate Moiety: This can be achieved through the reaction of an amine with thiophosgene or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indolium core.

    Reduction: Reduction reactions could target the double bonds or the indolium core.

    Substitution: The sulfonate and isothiocyanate groups are likely sites for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines or thiols can react with the isothiocyanate group.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a reagent or intermediate in the synthesis of more complex molecules.

Biology

In biological research, the isothiocyanate group is known for its ability to form covalent bonds with proteins, making this compound useful for labeling and tracking proteins in various assays.

Medicine

In medicine, the compound’s unique structure might be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry

In industrial applications, the compound could be used in the development of dyes, sensors, or other functional materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in biological systems, the isothiocyanate group might react with thiol groups in proteins, leading to the formation of covalent bonds and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indolium Derivatives: Compounds with similar indolium cores.

    Sulfonate-Containing Compounds: Other compounds featuring sulfonate groups.

    Isothiocyanate-Containing Compounds: Compounds with isothiocyanate groups, such as phenyl isothiocyanate.

Uniqueness

What sets this compound apart is the combination of these functional groups in a single molecule, which could confer unique properties and applications not seen in simpler compounds.

Properties

Molecular Formula

C45H51N3NaO6S4+

Molecular Weight

881.2 g/mol

IUPAC Name

sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C45H51N3O6S4.Na/c1-44(2)37-16-5-7-18-39(37)47(28-9-11-30-57(49,50)51)41(44)26-20-33-14-13-15-34(43(33)56-36-24-22-35(23-25-36)46-32-55)21-27-42-45(3,4)38-17-6-8-19-40(38)48(42)29-10-12-31-58(52,53)54;/h5-8,16-27H,9-15,28-31H2,1-4H3,(H-,49,50,51,52,53,54);/q;+1

InChI Key

URQBXUCJHTXMKS-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)O)C.[Na+]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)O)C.[Na+]

Origin of Product

United States

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